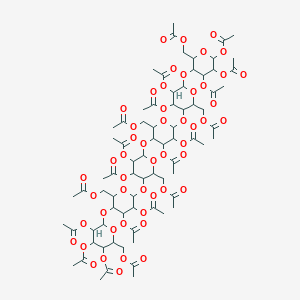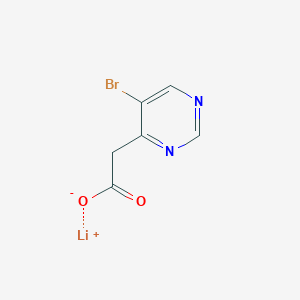
2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium est un composé chimique appartenant à la classe des bromopyrimidines. Ce composé se caractérise par la présence d'un atome de brome lié au cycle pyrimidine et d'un sel de lithium de l'acide acétique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium implique généralement la bromation de la pyrimidine suivie de l'introduction d'un groupement acide acétique. Les conditions de réaction nécessitent souvent l'utilisation d'un agent bromant tel que le N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane. La réaction est généralement effectuée à température ambiante pour assurer la bromation sélective du cycle pyrimidine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de bromation à grande échelle suivies d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à haute pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactions d'oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réactions de réduction : La réduction de l'atome de brome peut conduire à la formation de produits déshalogénés.
Réactifs et conditions courantes
Substitution : Réactifs tels que l'azoture de sodium ou le thiocyanate de potassium dans des solvants tels que le diméthylformamide (DMF) ou l'acétonitrile.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits
Substitution : Formation de dérivés de pyrimidine avec différents groupes fonctionnels.
Oxydation : Formation de dérivés oxo-pyrimidine.
Réduction : Formation de dérivés de pyrimidine déshalogénés.
Applications de recherche scientifique
L'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses effets anti-cancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. L'atome de brome peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition ou à la modulation de leur activité. Le groupement acide acétique peut améliorer la solubilité du composé et faciliter son transport à travers les membranes cellulaires .
Applications De Recherche Scientifique
2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(5-bromopyrimidin-2-yl)acétique, sel de sodium
- Acide 2-(5-bromopyrimidin-4-yl)acétique, sel de sodium
Unicité
L'acide 2-(5-bromopyrimidin-4-yl)acétique, sel de lithium est unique en raison de son modèle de bromation spécifique et de la présence d'un sel de lithium, ce qui peut influencer sa réactivité et sa solubilité par rapport à des composés similaires avec des sels de sodium .
Propriétés
Formule moléculaire |
C6H4BrLiN2O2 |
|---|---|
Poids moléculaire |
223.0 g/mol |
Nom IUPAC |
lithium;2-(5-bromopyrimidin-4-yl)acetate |
InChI |
InChI=1S/C6H5BrN2O2.Li/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
CJWPADMURDKJGZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C(=NC=N1)CC(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12314497.png)
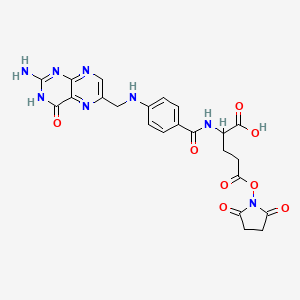
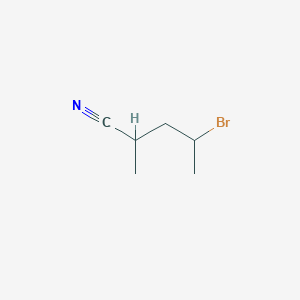

![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

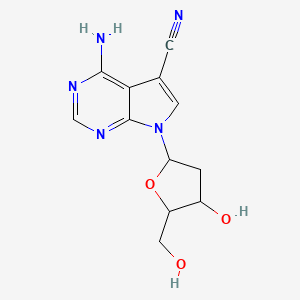
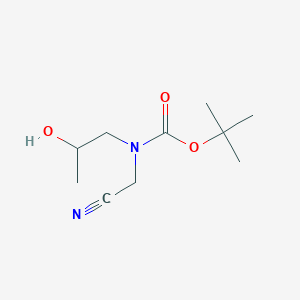
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)


![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
